Methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate
Description
Methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate is an organic compound featuring a methyl ester group, a ketone moiety, and a 3,5-dimethylphenyl substituent. This structure renders it a versatile intermediate in pharmaceutical and chemical synthesis, particularly in the development of bioactive molecules.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C12H14O3/c1-8-4-9(2)6-10(5-8)7-11(13)12(14)15-3/h4-6H,7H2,1-3H3 |
InChI Key |
IGDZPWAFTOXHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(=O)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate generally follows the preparation of substituted 3-oxo-3-phenylpropanoates via malonate alkylation or acylation methods, followed by esterification with methanol or direct use of methyl malonate derivatives.
Detailed Preparation Procedures
Preparation of Substituted 3-Oxo-3-Phenylpropanoates (General Procedure A)
- Starting Materials: 3,5-dimethylbenzoic acid or its derivatives.
- Reagents and Conditions:
- Carbonyldiimidazole (CDI) is used to activate the benzoic acid to form an active ester intermediate.
- Magnesium chloride, triethylamine, and potassium monoethyl malonate are combined in acetonitrile to form a nucleophilic malonate species.
- The active ester solution is added dropwise to the malonate mixture under cooling (ice bath).
- The reaction proceeds at room temperature for 12 hours.
- Workup:
- Quenching with diluted hydrochloric acid at 0 °C.
- Extraction with ethyl acetate.
- Washing with brine.
- Drying over anhydrous sodium sulfate.
- Concentration under reduced pressure.
- Purification: Silica gel column chromatography.
- Outcome: Corresponding ethyl 3-oxo-3-(3,5-dimethylphenyl)propanoate or methyl analogues can be obtained depending on the malonate ester used.
- Yield: Typically high, e.g., 86% for similar derivatives.
Esterification to Methyl Ester
- If the initial product is an ethyl ester, transesterification with methanol under acidic or basic catalysis can convert it to the methyl ester.
- Alternatively, potassium monomethyl malonate can be used in the initial step to directly yield the methyl ester.
Oxidation and Further Functionalization
- The keto group at the 2-position is typically stable under the reaction conditions.
- Oxidation or other modifications can be carried out if needed, but for the target compound, the ketone is preserved.
Example Experimental Data (Adapted from Related Compounds)
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Product Description |
|---|---|---|---|---|---|
| 1 | 3,5-dimethylbenzoic acid + CDI in THF | Room temperature | 12 h | — | Formation of active ester intermediate |
| 2 | MgCl2, Et3N, potassium monomethyl malonate in MeCN | Room temperature | 4 h stirring + 12 h reaction | 86% (similar compound) | Substituted methyl 3-oxo-3-(3,5-dimethylphenyl)propanoate |
| 3 | Acid quench, extraction, drying, chromatography | 0 °C quench | — | — | Purification of product |
Research Outcomes and Notes
- The reaction proceeds efficiently under mild conditions without requiring harsh reagents.
- The use of carbonyldiimidazole allows for smooth formation of active esters, facilitating nucleophilic attack by malonate derivatives.
- The choice of malonate ester (ethyl vs. methyl) controls the ester group in the final product.
- The method is versatile and applicable to various substituted phenyl rings, including 3,5-dimethyl substitution.
- The product is typically obtained as a white to pale yellow solid or oil depending on purity and crystallization conditions.
Summary Table of Key Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Starting acid | 3,5-dimethylbenzoic acid |
| Activating agent | Carbonyldiimidazole (CDI) |
| Base | Triethylamine |
| Metal salt | Magnesium chloride |
| Malonate derivative | Potassium monomethyl malonate |
| Solvent | Tetrahydrofuran (THF), Acetonitrile (MeCN) |
| Temperature | 0 °C (quench), room temperature (reaction) |
| Reaction time | 12–16 hours |
| Purification | Silica gel chromatography |
| Yield | ~85–90% (similar derivatives) |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3,5-Dimethylbenzoic acid
Reduction: 3-(3,5-Dimethylphenyl)-2-hydroxypropanoate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate with key analogues, focusing on structural variations, synthetic yields, spectral data, and applications.
Structural and Electronic Effects
- Ester Group Variation : Replacing the methyl ester (target compound) with an ethyl group (e.g., MK1) increases molecular weight and may alter solubility. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance .
- 3,5-Dimethoxyphenyl (MK10): Methoxy groups donate electron density via resonance, increasing susceptibility to electrophilic attack compared to methyl groups . 3,5-Difluorophenyl: Fluorine’s electron-withdrawing effect enhances stability against metabolic degradation, making this analogue valuable in CNS drug development .
Spectral Data and Reactivity
- NMR Shifts :
- HRMS/ESI-MS : All compounds show high mass accuracy (<0.5 ppm error), confirming synthetic precision .
Biological Activity
Methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an ester with a molecular formula of and a molecular weight of approximately 206.24 g/mol. The compound features a 3,5-dimethylphenyl group, which contributes to its unique chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which could lead to applications in managing inflammatory diseases.
- Cytotoxicity : Recent findings suggest that this compound may exhibit cytotoxic effects on cancer cells. The exact mechanisms are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .
The biological effects of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction : It could modulate receptor activity, influencing various physiological responses.
- Reactive Oxygen Species (ROS) Generation : The compound might enhance ROS production in cells, leading to increased cytotoxicity against tumor cells .
Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study highlighted the antimicrobial efficacy of this compound against various bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics.
- Cytotoxicity Assessment : In vitro assays have shown that this compound induces significant cytotoxic effects on cancer cell lines, with IC50 values suggesting potent activity .
- Combination Therapies : Research indicates that when used in combination with other therapeutic agents (e.g., cold atmospheric plasma), the cytotoxic effects are significantly enhanced, suggesting synergistic mechanisms that warrant further exploration .
Data Table: Summary of Biological Activities
Q & A
Q. Key Techniques :
- ¹H/¹³C NMR : The ketone (δ ~200–210 ppm in ¹³C) and ester carbonyl (δ ~165–170 ppm) are diagnostic. Aromatic protons from the 3,5-dimethylphenyl group appear as two singlets (δ ~6.7–7.2 ppm) .
- IR Spectroscopy : Strong bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z ~218 (calculated for C₁₂H₁₄O₃) validate the molecular formula .
What are the primary chemical reactions and reactivity trends for this compound?
The compound undergoes:
- Nucleophilic Substitution : The electron-rich 3,5-dimethylphenyl group directs electrophilic attack to the para position, though steric hindrance from methyl groups may slow reactivity .
- Reduction : Catalytic hydrogenation or NaBH₄ reduces the ketone to a secondary alcohol, forming methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate .
- Hydrolysis : Acidic/alkaline conditions cleave the ester to yield 3-(3,5-dimethylphenyl)-2-oxopropanoic acid, a precursor for further derivatization .
How do steric and electronic effects influence its reactivity in synthetic applications?
- Steric Effects : The 3,5-dimethylphenyl group creates steric bulk, hindering nucleophilic attacks at the aromatic ring. This requires optimized reaction times or elevated temperatures for substitutions .
- Electronic Effects : The methyl groups are electron-donating, increasing electron density on the ring and directing electrophiles to the para position. However, the ketone’s electron-withdrawing nature enhances electrophilicity at the β-carbon .
What methodologies are used to assess its potential biological activity?
- Enzyme Assays : Test inhibition/activation of target enzymes (e.g., kinases) using fluorescence-based assays. Structural analogs have shown activity as enzyme modulators .
- Molecular Docking : Compare binding affinity with known inhibitors using software like AutoDock. The ketone and ester groups may form hydrogen bonds with active-site residues .
- In Vitro Cytotoxicity : Screen against cell lines (e.g., HeLa) using MTT assays. Substituent variations (e.g., bromo vs. methyl) in analogs affect potency .
How can steric hindrance during functionalization be mitigated?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reagent accessibility to the hindered aromatic ring .
- Catalyst Design : Bulky ligands (e.g., phosphines) in transition-metal catalysts (e.g., Pd) can enhance regioselectivity .
- Microwave-Assisted Synthesis : Reduces reaction time, minimizing side products from prolonged exposure .
What advanced analytical methods resolve structural ambiguities in derivatives?
- 2D NMR (HSQC, HMBC) : Correlates proton and carbon shifts to confirm substituent positions on the aromatic ring .
- X-ray Crystallography : Resolves steric configurations, especially for chiral centers in reduced derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes between isobaric derivatives with slight mass differences .
How does this compound compare to analogs like Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate?
- Reactivity : Chlorine’s electron-withdrawing effect increases electrophilicity in dichloro analogs, enhancing substitution rates compared to methyl-substituted derivatives .
- Biological Activity : Dichloro analogs often show higher cytotoxicity due to increased lipophilicity, whereas methyl groups may improve metabolic stability .
- Synthetic Flexibility : Methyl groups are less reactive toward deprotection, making them preferable in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
